molecular formula C9H20Cl2N4 B1457416 1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride CAS No. 1426290-14-3

1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride

Cat. No.: B1457416
CAS No.: 1426290-14-3
M. Wt: 255.19 g/mol
InChI Key: CGFCPCKXLYCLPT-UHFFFAOYSA-N
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Description

1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride is a chemical compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a diethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride typically involves the reaction of 1H-pyrazole with 2-diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by the compound’s unique structural features, which allow it to fit into specific binding pockets .

Comparison with Similar Compounds

    2-(Diethylamino)ethyl chloride hydrochloride: Shares the diethylaminoethyl group but lacks the pyrazole ring.

    1-(2-Dimethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride: Similar structure with a dimethylamino group instead of a diethylamino group.

    2-(Dimethylamino)ethyl chloride hydrochloride: Similar in structure but with a dimethylamino group and no pyrazole ring.

Uniqueness: 1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride is unique due to its combination of a pyrazole ring and a diethylaminoethyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-[2-(diethylamino)ethyl]pyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4.2ClH/c1-3-12(4-2)5-6-13-8-9(10)7-11-13;;/h7-8H,3-6,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFCPCKXLYCLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C=C(C=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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